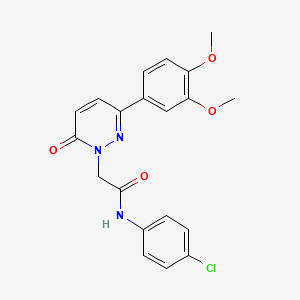

N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(4-Chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-derived acetamide compound characterized by a 6-oxopyridazin-1(6H)-yl core substituted with a 3,4-dimethoxyphenyl group at the 3-position.

The molecular formula of the compound can be inferred as C20H18ClN3O4, with an average molecular mass of ~399.83 g/mol, similar to structurally related compounds in . Its synthesis likely involves amide coupling between a pyridazinone-bearing acetic acid derivative and 4-chloroaniline, analogous to methods described in and using reagents like thionyl chloride or carbodiimides (e.g., EDCl) .

Properties

Molecular Formula |

C20H18ClN3O4 |

|---|---|

Molecular Weight |

399.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C20H18ClN3O4/c1-27-17-9-3-13(11-18(17)28-2)16-8-10-20(26)24(23-16)12-19(25)22-15-6-4-14(21)5-7-15/h3-11H,12H2,1-2H3,(H,22,25) |

InChI Key |

JCXXYRBTVNSEBZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps:

Formation of the Pyridazinone Ring: The initial step involves the synthesis of the pyridazinone ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Dimethoxyphenyl Group:

Attachment of the Chlorophenyl Group: The final step involves the attachment of the chlorophenyl group to the pyridazinone ring via an acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring, resulting in the formation of hydroxyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of pyridazinones, characterized by its unique structural features that include a pyridazine ring and multiple aromatic substituents. Its molecular formula is with a molecular weight of approximately 388.81 g/mol. The presence of the chlorophenyl and dimethoxyphenyl groups enhances its biological activity and solubility in organic solvents.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridazinones have shown effectiveness against various bacterial strains, suggesting that N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide may also possess similar activity due to its structural characteristics .

2. Anti-inflammatory Potential

Studies have demonstrated that related compounds can inhibit inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs. The mechanism may involve the modulation of cytokine production or inhibition of specific enzymes involved in inflammation.

3. Cancer Research

Preliminary investigations into the compound's effects on cancer cell lines have shown promise. The structural components might interact with cellular receptors or pathways that regulate cell proliferation and apoptosis, providing a basis for further research into its anticancer properties.

Pharmacological Mechanisms

The pharmacological action of this compound likely involves several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, leading to altered biological responses.

- Binding Affinity : The oxopyridazine moiety could enhance binding through hydrogen bonding or π-stacking interactions, which are critical in drug-receptor interactions .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of related pyridazinone derivatives against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting that this compound could be developed as an effective antibacterial agent.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that derivatives similar to this compound inhibited the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Comparisons

Key Observations :

- Chlorine atoms (e.g., in ) increase lipophilicity and may influence receptor binding .

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , using carbodiimides or thionyl chloride for amide bond formation .

Hybrid Structures with Antipyrine/Pyridazinone Moieties

Compounds in combine pyridazinone with antipyrine (a pyrazolone derivative), yielding hybrids with piperazinyl or piperidinyl linkers (e.g., 6e–6h) .

- Example: 3-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide (6f) exhibits IR C=O peaks at 1681 cm⁻¹ and 1655 cm⁻¹, indicative of amide and pyridazinone carbonyl groups .

- Piperazinyl groups in enhance pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Triazole-Containing Analogues

describes N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide, which replaces the pyridazinone core with a triazole ring .

- Key Differences: The triazole ring introduces distinct hydrogen-bonding capabilities and rigidity compared to pyridazinone.

Impact of Substituent Geometry on Crystallography

highlights how substituent positions influence molecular conformation. For example, 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibits dihedral angles of 54.8°–77.5° between aromatic rings, affecting packing and hydrogen-bonding patterns . The target compound’s 3,4-dimethoxyphenyl group may adopt similar conformational flexibility, impacting crystallinity and solubility .

Biological Activity

N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

The compound can be described by its chemical structure, which features a pyridazine core substituted with various aromatic groups. The presence of the 4-chlorophenyl group and the 3,4-dimethoxyphenyl moiety contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. The following table summarizes key findings related to its anticancer properties:

The compound's mechanism involves the induction of apoptosis in cancer cells, primarily through the activation of caspase pathways. For instance, treatment with this compound resulted in a significant increase in cleaved caspase-3 levels, indicating a shift towards programmed cell death in A549 cells .

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit:

- Antioxidant Activity : The presence of methoxy groups in the aromatic rings may enhance radical scavenging capabilities.

- Antibacterial Effects : Some derivatives have shown moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition : The compound has been assessed for its ability to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative disorders.

Case Studies and Research Findings

- Case Study on Anticancer Efficacy : A study evaluating the compound against A549 lung cancer cells demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like 5-fluorouracil, suggesting superior potency .

- In Vivo Studies : Further research is warranted to confirm these findings in animal models, where pharmacokinetics and toxicity profiles can be assessed.

- Structure-Activity Relationship (SAR) : Variations in substitution patterns on the pyridazine ring influence biological activity, indicating that further modifications could enhance efficacy or reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.